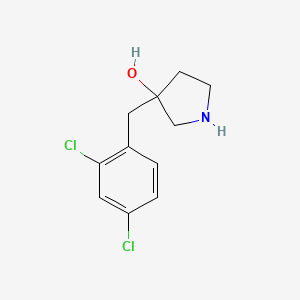

3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |

InChI Key |

CZEZVTYUKKKJGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,4 Dichlorobenzyl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the Pyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key chemical bonds that can be formed.

For the 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol scaffold, two primary disconnections are considered logical starting points for devising a synthesis.

Disconnection 1: C3-Benzyl Bond: The most apparent disconnection is the carbon-carbon bond between the C3 position of the pyrrolidine (B122466) ring and the benzyl (B1604629) group. This approach simplifies the synthesis into two main fragments: a pyrrolidine-based precursor and a 2,4-dichlorobenzyl moiety. This strategy leads to precursors such as a protected N-Boc-pyrrolidin-3-one and an organometallic reagent like 2,4-dichlorobenzylmagnesium bromide. The subsequent reaction would be a nucleophilic addition to the ketone.

Disconnection 2: Pyrrolidine Ring Bonds (C-N): A more fundamental approach involves breaking down the pyrrolidine ring itself. This typically involves disconnecting one or both C-N bonds, leading to an acyclic precursor. For instance, an intramolecular cyclization strategy would stem from a linear molecule containing an amine and a suitable electrophilic center, such as an epoxide or a leaving group, positioned to allow for a 5-exo-tet cyclization. Precursors for this route could be derived from starting materials like 4-amino-2-hydroxybutyric acid or 1,2,4-trihydroxybutane derivatives. google.comgoogle.com

Table 1: Key Precursors Based on Retrosynthetic Disconnections

| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |

|---|

| C3-Benzyl Bond | 1. N-protected pyrrolidin-3-one 2. 2,4-Dichlorobenzyl organometallic reagent (e.g., Grignard) | Nucleophilic addition (e.g., Grignard reaction) | | Pyrrolidine Ring (C-N) | Acyclic amino alcohol with a leaving group | Intramolecular nucleophilic substitution | | Pyrrolidine Ring ([3+2]) | 1. Azomethine ylide 2. Alkene dipolarophile | 1,3-Dipolar cycloaddition |

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be developed. These routes focus on efficiently constructing the key bonds and stereocenters of the target molecule.

Attaching the 2,4-dichlorobenzyl group to the C3 position of the pyrrolidine ring is a critical step. Several methods are available for this transformation.

Organometallic Addition: The addition of an organometallic reagent to a carbonyl group is a classic and effective method for C-C bond formation. In this context, an N-protected pyrrolidin-3-one can be treated with a Grignard reagent (2,4-dichlorobenzylmagnesium bromide) or an organolithium reagent. This reaction directly installs both the benzyl group and the tertiary alcohol in a single step. Protecting the pyrrolidine nitrogen (e.g., with a Boc group) is often necessary to prevent side reactions.

Palladium-Catalyzed Hydroarylation: Modern cross-coupling methods offer alternative strategies. A palladium-catalyzed hydroarylation of an N-alkyl-Δ³-pyrroline with 1-bromo-2,4-dichlorobenzene (B72097) could potentially form the desired C-C bond. nih.govresearchgate.net This approach creates the 3-aryl pyrrolidine structure directly from readily available precursors. researchgate.net While typically used for aryl groups, modifications could adapt it for benzyl moieties.

Table 2: Comparison of C-C Bond Formation Strategies

| Method | Precursors | Key Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|---|

| Grignard Addition | N-Boc-pyrrolidin-3-one, 2,4-Dichlorobenzyl bromide | Magnesium (Mg) | High yield, direct formation of tertiary alcohol | Requires anhydrous conditions, protection of amine |

| Palladium-Catalyzed Hydroarylation | N-Alkyl-Δ³-pyrroline, 2,4-Dichlorobenzyl halide | Palladium catalyst, ligand, base | Good functional group tolerance | Catalyst cost, optimization of reaction conditions |

When the synthesis builds the heterocyclic ring from an acyclic precursor, the method of cyclization is paramount.

Intramolecular Cyclization: A common and powerful method involves the intramolecular cyclization of a linear precursor. For example, a substrate like 1-amino-4-(2,4-dichlorophenyl)-2-hydroxybutan-4-ol, possessing a primary amine and a suitable leaving group on the carbon backbone, can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Such precursors can be synthesized from chiral starting materials like malic acid or glutamic acid to achieve enantioselectivity. google.com

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient method for constructing substituted pyrrolidines. osaka-u.ac.jpnih.gov In a potential route to the target molecule, an azomethine ylide could be generated in situ and reacted with an alkene substituted with the 2,4-dichlorobenzyl group. This approach can create multiple stereocenters simultaneously with a high degree of control. acs.org

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of substituted pyridines with silylborane, can produce functionalized pyrrolidines. osaka-u.ac.jpnih.gov This approach offers a way to access the pyrrolidine skeleton from different starting materials.

The tertiary hydroxyl group at the C3 position is a key feature of the target molecule. Its introduction can be timed at different stages of the synthesis.

From a Ketone Precursor: As described in the organometallic addition strategy (Section 2.2.1), the hydroxyl group is naturally formed upon the addition of the benzyl nucleophile to a pyrrolidin-3-one precursor. The subsequent workup protonates the resulting alkoxide to yield the tertiary alcohol.

From Chiral Starting Pools: Syntheses that build the ring often start from precursors that already contain the hydroxyl group or a protected version of it. Starting materials like 4-amino-(S)-2-hydroxybutylic acid can be converted through a series of steps including reduction and cyclization to yield the chiral (S)-3-hydroxypyrrolidine scaffold. google.com Similarly, chiral epichlorohydrin (B41342) can be used to prepare 4-chloro-3-hydroxybutyronitrile, a versatile precursor for 3-pyrrolidinol. google.comgoogle.com

Regioselective Synthesis

Achieving the correct substitution pattern is crucial. The synthesis must selectively form the C-C bond at the C3 position and not at other positions like C2 or the nitrogen atom.

Use of Symmetric or Pre-functionalized Precursors: The most straightforward way to ensure regioselectivity is to use a precursor where the desired position is chemically activated for the key bond-forming step. The use of N-protected pyrrolidin-3-one as a substrate for organometallic addition inherently directs the incoming nucleophile to the C3 carbonyl carbon, providing absolute regioselectivity for the substitution.

Directed Cycloadditions: In [3+2] cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole (azomethine ylide) and the dipolarophile (alkene). nih.gov By carefully choosing the substituents, one can favor the formation of the desired constitutional isomer. For example, the reaction of azomethine ylides with electron-deficient alkenes often proceeds with high regioselectivity.

Catalyst-Tuned Reactions: In some modern synthetic methods, the regioselectivity can be controlled by the choice of catalyst. For instance, catalyst-tuned hydroalkylation reactions of 3-pyrrolines have been shown to provide either C2- or C3-alkylated pyrrolidines depending on whether a cobalt or nickel catalyst is used, respectively. organic-chemistry.org This type of catalyst control offers a sophisticated tool for directing bond formation to the desired position.

Control of Substitution Patterns on the Pyrrolidine Ring

Achieving the specific 3,3-disubstitution pattern of a hydroxyl group and a 2,4-dichlorobenzyl group on the pyrrolidine ring requires careful strategic planning. The most direct and widely employed method involves the use of a pyrrolidin-3-one scaffold.

A key synthetic precursor is an N-protected pyrrolidin-3-one. The protecting group on the nitrogen atom is crucial as it modulates the reactivity of the pyrrolidine ring and prevents unwanted side reactions. Common protecting groups include benzyl (Bn) or carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The core reaction is the nucleophilic addition of a 2,4-dichlorobenzyl organometallic reagent to the ketone at the C-3 position. Grignard reagents are frequently used for this transformation. The synthesis of the required Grignard reagent, 2,4-dichlorobenzylmagnesium chloride, can be accomplished by reacting 2,4-dichlorobenzyl chloride with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The addition of this Grignard reagent to the N-protected pyrrolidin-3-one breaks the carbonyl π-bond and forms a new carbon-carbon bond, leading to a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired this compound. The choice of N-protecting group can influence the reaction's efficiency and the ease of its subsequent removal if the free secondary amine is the final target.

Alternative strategies for creating 3-substituted pyrrolidines, which could be adapted, include palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.gov This method directly installs an aryl group at the C-3 position of the pyrrolidine ring. nih.gov Subsequent oxidation of the benzylic position is not a direct route to the tertiary alcohol but illustrates another method for C-3 functionalization.

Enantioselective Synthesis

Creating a specific enantiomer of this compound, which possesses a chiral center at the C-3 position, requires asymmetric synthesis techniques. These can be broadly categorized into chiral pool approaches, the use of asymmetric catalysis, and diastereoselective strategies.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of chiral pyrrolidine derivatives, amino acids like L-proline, 4-hydroxy-L-proline, and L-aspartic acid are common choices. mdpi.comnih.gov

A plausible route to an enantiomerically pure 3-substituted pyrrolidin-3-ol could start from commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com The synthesis could proceed through the following steps:

Oxidation: The secondary alcohol at C-4 is oxidized to a ketone using a reagent such as Dess-Martin periodinane or by Swern oxidation, yielding N-Boc-4-oxoproline.

Decarboxylation: The carboxyl group at C-2 can be removed to give N-Boc-pyrrolidin-3-one, preserving the stereochemical information if subsequent steps are controlled. However, racemization at the alpha-carbon to the ketone is possible under harsh conditions.

Nucleophilic Addition: The key stereocenter at C-3 would then be generated via the addition of the 2,4-dichlorobenzyl Grignard reagent to the prochiral ketone. This step would require diastereoselective control, as discussed in section 2.4.3.

Methods for preparing chiral 3-hydroxypyrrolidine from chiral 4-hydroxy-2-pyrrolidinecarboxylic acid through decarbonation have also been reported. google.com

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This has become a powerful tool in modern organic synthesis. nih.gov For pyrrolidine synthesis, both organocatalysis and transition-metal catalysis are prominent. mdpi.com

One strategy could involve an asymmetric Michael addition reaction. For instance, a chiral organocatalyst, often a derivative of proline itself, can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound to construct the pyrrolidine ring with high enantioselectivity. rsc.org While not a direct route to the target compound, this illustrates the power of asymmetric catalysis in creating chiral pyrrolidine backbones that can be further functionalized.

Biocatalysis offers another route. For example, the hydroxylation of N-protected pyrrolidines using specific microorganisms (like Sphingomonas sp.) has been shown to produce chiral N-protected 3-hydroxypyrrolidines. sonar.ch The enantioselectivity of this bio-hydroxylation can be influenced by the choice of the nitrogen protecting group. sonar.ch A subsequent nucleophilic substitution at the hydroxyl group is not feasible for creating the target C-C bond, but this highlights catalytic methods for introducing stereogenic centers.

Diastereoselective Synthetic Strategies

When a molecule contains one or more stereocenters, diastereoselective reactions are employed to control the formation of a new stereocenter in relation to the existing ones. This is highly relevant when using a chiral pool starting material that is converted into a chiral, non-racemic pyrrolidin-3-one intermediate.

The addition of the 2,4-dichlorobenzyl Grignard reagent to this chiral N-protected pyrrolidin-3-one would proceed via diastereoselective facial attack on the carbonyl group. The existing stereocenter(s) on the pyrrolidine ring would direct the incoming nucleophile to one of the two faces of the ketone (re or si face), leading to the preferential formation of one of the two possible diastereomers. The level of diastereoselectivity is influenced by steric hindrance and the specific reaction conditions. For related 3-aryl-3-hydroxy-pyrrolidine derivatives, the relative configuration of stereocenters has been shown to be critical for biological activity, underscoring the importance of such control. nih.gov

The table below presents hypothetical outcomes for diastereoselective additions to a chiral pyrrolidinone precursor, illustrating how conditions can influence stereochemical control.

| Entry | Chiral Precursor | Grignard Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | (R)-N-Boc-pyrrolidin-3-one | 2,4-Dichlorobenzyl MgCl | THF, -78 °C | 85 | 85:15 |

| 2 | (R)-N-Boc-pyrrolidin-3-one | 2,4-Dichlorobenzyl MgCl | THF, 0 °C | 88 | 70:30 |

| 3 | (S)-N-Benzyl-2-methyl-pyrrolidin-3-one | 2,4-Dichlorobenzyl MgCl | Et₂O, -78 °C | 79 | 95:5 |

| 4 | (S)-N-Benzyl-2-methyl-pyrrolidin-3-one | 2,4-Dichlorobenzyl Li | THF, -78 °C, CeCl₃ | 82 | >98:2 |

This table is illustrative and based on general principles of diastereoselective additions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of intermediates and the final this compound is critical for obtaining chemically pure material. The presence of a basic nitrogen atom and a polar hydroxyl group dictates the choice of purification methods.

Column Chromatography: This is the most common technique for purifying polar organic compounds. Silica (B1680970) gel is the standard stationary phase. A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) is used to elute the compounds from the column. For the highly polar final product, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent the compound from tailing on the acidic silica gel. For particularly polar compounds, reversed-phase chromatography using a C18-modified silica stationary phase can be effective. nih.gov

Acid-Base Extraction: The basicity of the pyrrolidine nitrogen allows for a straightforward liquid-liquid extraction strategy. The crude reaction mixture can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrrolidine derivative will move to the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyrrolidine, which can then be extracted back into an organic solvent. This technique is particularly useful for removing non-basic starting materials or byproducts.

Crystallization/Recrystallization: If the final compound or a key intermediate is a crystalline solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude material in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Simple crystallization can sometimes be used to increase the enantiomeric excess of a product obtained from an asymmetric reaction. sonar.ch

Distillation: For non-solid, thermally stable, and relatively low molecular weight intermediates (e.g., N-Boc-pyrrolidin-3-one), vacuum distillation can be an effective purification method. google.com

The following table summarizes common purification techniques for the types of compounds encountered in the synthesis of this compound.

| Compound Type | Key Properties | Primary Purification Method | Secondary/Alternative Method |

|---|---|---|---|

| N-Protected Pyrrolidin-3-one | Moderately polar, neutral | Column Chromatography (Silica) | Vacuum Distillation |

| Grignard Reagent | Highly reactive, basic | Used in situ, not isolated | N/A |

| Protected Final Compound (e.g., N-Boc) | Polar, neutral | Column Chromatography (Silica) | Crystallization |

| Deprotected Final Compound | Polar, basic | Column Chromatography (with base) | Acid-Base Extraction, Crystallization of a salt |

Stereochemical Investigations of 3 2,4 Dichlorobenzyl Pyrrolidin 3 Ol Enantiomers and Diastereomers

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in the enantiomers and diastereomers of 3-(2,4-dichlorobenzyl)pyrrolidin-3-ol is fundamental. This is achieved through various analytical techniques that can probe the spatial orientation of the substituents around the chiral center.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are powerful tools for elucidating the stereochemistry of chiral molecules. While specific spectroscopic data for this compound is not extensively available in public literature, the application of Nuclear Magnetic Resonance (NMR) spectroscopy is a standard approach. Techniques such as the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers. For instance, the formation of diastereomeric esters or amides by reacting the hydroxyl or amino group with a chiral reagent can lead to different chemical shifts for the protons and carbons near the stereocenter in the resulting diastereomers. Two-dimensional NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide information about the relative stereochemistry by identifying protons that are close in space.

X-ray Crystallography for Chiral Center Determination

X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a chiral compound. nih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal of the compound, allowing for the unambiguous assignment of the configuration of all chiral centers. nih.gov For this compound, obtaining a suitable single crystal of one of its enantiomers or a diastereomeric salt would enable the determination of its absolute configuration. The resulting crystallographic data would include bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state.

Chiral Resolution Techniques

Since the synthesis of this compound often results in a racemic mixture (an equal mixture of both enantiomers), effective methods for separating these enantiomers are essential.

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govnih.gov The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation. sigmaaldrich.com A variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. sigmaaldrich.com The development of a successful chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to achieve optimal resolution between the (R)- and (S)-enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Screening Parameters

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Polysaccharide-based | Hexane/Isopropanol (90:10) | 1.0 | 220 | 8.5 | 9.8 | 1.8 |

| Protein-based | Phosphate Buffer/Acetonitrile (80:20) | 0.8 | 220 | 12.1 | 13.5 | 1.5 |

| Synthetic Polymer-based | Methanol/Water (70:30) | 1.2 | 220 | 6.2 | 7.1 | 1.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Diastereomeric Salt Formation and Crystallization

A classical method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic base, this compound, with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts will have different physical properties, such as solubility. By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated. The desired enantiomer can then be recovered from the crystallized salt by treatment with a base. Subsequent filtration and purification yield the enantiomerically enriched product.

Chemical Modifications and Analog Design Strategies

Structural Derivatization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a common target for modification due to its accessibility and its significant influence on the molecule's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity. nih.gov

N-alkylation involves the addition of an alkyl or substituted alkyl group to the nitrogen atom, while N-acylation introduces an acyl group. These modifications can profoundly impact a compound's interaction with biological targets.

An efficient synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through the cyclodehydration of 4-amino-1,2-butanediols. tandfonline.com This highlights the feasibility of introducing substituents like the benzyl (B1604629) group onto the pyrrolidine nitrogen. Further studies have explored the synthesis of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (B10506) and noradrenaline monoamine reuptake inhibitors. nih.gov In this series, the nitrogen is acylated to form an amide linkage, demonstrating a key derivatization strategy. The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the N-benzyl group influences the compound's activity and selectivity. nih.gov

Table 1: Examples of N-Substituted Pyrrolidin-3-ol Derivatives

| Base Structure | N-Substituent | Resulting Class | Reference |

|---|---|---|---|

| Pyrrolidin-3-ol | -CH₂-Ph (Benzyl) | N-Benzyl-pyrrolidin-3-ol | tandfonline.comnih.gov |

| Pyrrolidin-3-ol | -C(O)-R (Acyl) | N-Acyl-pyrrolidin-3-ol | nih.gov |

| N-(Pyrrolidin-3-yl)carboxamide | -CH₂-Ph (Benzyl) | N-Benzyl-N-(pyrrolidin-3-yl)carboxamide | nih.gov |

A more complex modification involves incorporating the pyrrolidine nitrogen into a new heterocyclic system. For instance, pyrrolidine derivatives have been used as building blocks in the synthesis of more complex fused or spirocyclic systems. frontiersin.org This strategy can rigidly constrain the conformation of the N-substituent, which can be advantageous for optimizing binding to a specific biological target. While specific examples directly related to 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol are not prevalent in the reviewed literature, the general principle is a recognized tool in medicinal chemistry for exploring novel chemical space. frontiersin.org

Modifications of the Pyrrolidine Ring System

Altering the size and substitution of the pyrrolidine ring directly impacts the three-dimensional shape of the molecule and the spatial orientation of its key functional groups. nih.gov

Table 2: Ring System Modifications of 3-(Dichlorobenzyl)-3-ol Analogs

| Ring System | Structure | Example Compound Name | Reference |

|---|---|---|---|

| Azetidine (4-membered) | -CH₂-(2,5-Cl₂-Ph) at C3 | 3-(2,5-Dichlorobenzyl)azetidin-3-ol | appchemical.com |

| Pyrrolidine (5-membered) | -CH₂-(2,4-Cl₂-Ph) at C3 | This compound | vulcanchem.com |

| Piperidine (6-membered) | Hypothetical analog for SAR studies |

The parent compound, this compound, possesses a stereocenter at the C3 position. Introducing additional substituents on the pyrrolidine ring at positions C2, C4, or C5 creates new stereocenters, leading to diastereomers with distinct three-dimensional arrangements. The synthesis of N-benzyl-5-substituted-pyrrolidin-3-ols results in syn and anti diastereomers, which can be separated chromatographically. tandfonline.com The relative stereochemistry of these compounds can be determined using 2D NOESY NMR experiments. tandfonline.com The different spatial orientations of the substituents in these diastereomers can lead to different biological activities, as the fit within a target's binding pocket is often highly stereospecific. nih.gov

Aromatic Ring Substituent Variations

Varying the substituents on the benzyl moiety is a classical medicinal chemistry strategy to modulate electronic properties, lipophilicity, and steric bulk, which can influence binding affinity and pharmacokinetic properties. For the 3-(benzyl)pyrrolidin-3-ol scaffold, numerous analogs have been synthesized with different substitution patterns on the aromatic ring. These include moving the positions of the two chlorine atoms (e.g., 2,4-dichloro to 3,4-dichloro or 2,5-dichloro) or replacing them with other halogens or functional groups. appchemical.com The electronic properties of substituents on the benzyl group can also influence the molecule's stability and reactivity. researchgate.net

Table 3: Aromatic Ring Substituent Variations in 3-(Benzyl)pyrrolidin-3-ol Analogs

| Aromatic Substitution Pattern | Compound Name | Reference |

|---|---|---|

| 2,4-Dichloro | This compound | vulcanchem.com |

| 2,5-Dichloro | 3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol | appchemical.com |

| 3,4-Dichloro | 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol | appchemical.com |

| 2-Chloro | 3-(2-Chlorobenzyl)pyrrolidin-3-ol | appchemical.com |

| 3-Chloro | 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | appchemical.com |

| 4-Chloro | 3-[(4-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride | appchemical.com |

| 2-Chloro-4-fluoro | 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol | appchemical.com |

Halogenation Pattern Studies

The presence and positioning of halogen atoms on the benzyl ring of this compound are pivotal in defining its chemical character and biological activity. Halogens, through their inductive and steric effects, can modulate the molecule's conformation and its ability to engage in specific interactions, such as halogen bonding, with biological macromolecules.

Systematic studies involving the variation of the halogenation pattern on the phenyl ring have been a key strategy in the design of analogs. The 2,4-dichloro substitution pattern creates a distinct electronic and steric profile compared to other dichloro isomers, such as the 2,6-dichloro derivatives. vulcanchem.com Research into related halogenated compounds has shown that both the type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring can significantly impact biological outcomes. For instance, in some classes of compounds, moving a halogen from one position to another can drastically alter the activity. mdpi.com

The introduction of halogens is known to increase the hydrophobicity of molecules, which can facilitate transport across biological membranes and enhance binding to hydrophobic pockets within target proteins. researchgate.netnih.gov Structure-activity relationship (SAR) studies on various scaffolds have demonstrated a clear correlation between the halogenation of a core structure and its biological activity. nih.gov For example, in a series of peptoids, fully halogenated analogs showed drastically enhanced antimicrobial activity. nih.gov While specific data for this compound is limited, the principles derived from analogous systems suggest that exploring alternative halogenation patterns (e.g., 3,4-dichloro, 3,5-dichloro, or the inclusion of other halogens like bromine or fluorine) would be a rational approach to modulate its activity.

Table 1: Impact of Halogen Substitution on Molecular Properties (Illustrative)

| Substitution Pattern | Calculated LogP (Illustrative) | Dipole Moment (Debye, Illustrative) | Key Considerations |

| 2,4-dichloro | 3.5 | 2.1 | Established lead |

| 3,4-dichloro | 3.6 | 2.5 | Potential for altered binding due to shift in electrostatic potential |

| 2,6-dichloro | 3.4 | 1.8 | Increased steric hindrance near the benzylic carbon |

| 4-bromo | 3.3 | 1.9 | Potential for halogen bonding interactions |

| 4-fluoro | 2.9 | 1.7 | Can alter pKa and metabolic stability |

Note: The data in this table is illustrative and intended to demonstrate the principles of how halogenation patterns can affect physicochemical properties. Actual values would need to be determined experimentally or through computational modeling for specific analogs of this compound.

Electronic and Steric Effects of Aryl Substituents

The electronic and steric properties of the aryl substituent play a crucial role in the interaction of this compound analogs with their biological targets. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical properties with biological activity. wikipedia.orgijnrd.org

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the benzyl ring can influence the electron density of the aromatic system and the acidity of the benzylic protons. These electronic modifications can impact cation-π or π-π stacking interactions with aromatic amino acid residues in a protein binding pocket. nih.govmit.edu Hammett substituent constants (σ) are a useful parameter for quantifying these electronic effects. For instance, replacing the chlorine atoms with electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like trifluoromethyl (-CF3) would be expected to significantly alter the electronic landscape of the molecule. mdpi.com

Steric Effects: The size and shape of the substituents on the aryl ring are critical for determining the conformational preferences of the molecule and its steric compatibility with a binding site. Steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), can be used to quantify these effects. nih.gov Introducing bulky substituents, for example at the ortho-position of the benzyl ring, can restrict rotation around the carbon-carbon bond connecting the benzyl group to the pyrrolidine ring, thereby locking the molecule into a specific conformation. nih.gov

Systematic exploration of these effects by synthesizing a library of analogs with diverse aryl substituents is a common strategy in lead optimization. mdpi.com For example, a study on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists demonstrated that the nature of the aryl group was critical for activity. nih.gov

Table 2: Physicochemical Properties of Illustrative Aryl Substituents

| Substituent (at para-position) | Hammett Constant (σp) | Molar Refractivity (MR) |

| -Cl | 0.23 | 6.03 |

| -OCH3 | -0.27 | 7.87 |

| -CF3 | 0.54 | 5.02 |

| -CH3 | -0.17 | 5.65 |

| -NO2 | 0.78 | 7.36 |

Note: This table provides examples of common substituents and their associated electronic and steric parameters to illustrate the range of properties that can be explored in analog design.

Hydroxyl Group Derivatization

The tertiary hydroxyl group on the pyrrolidine ring of this compound is a key functional group that can be derivatized to modulate the compound's properties. This hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity with a biological target. Its modification can also influence the compound's polarity, solubility, and metabolic stability.

Ether and Ester Formation

The conversion of the hydroxyl group to an ether or an ester is a common derivatization strategy.

Ether Formation: The synthesis of ethers from alcohols can be achieved through various methods, with the Williamson ether synthesis being a classical approach. mdpi.com This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. For a tertiary alcohol like this compound, steric hindrance might be a consideration. Alternative methods, such as copper-catalyzed Chan-Lam coupling with arylboronic acids, can be employed for the synthesis of aryl ethers. mdpi.com The formation of an ether linkage can increase the lipophilicity of the molecule and may introduce new binding interactions if the appended group can occupy a specific pocket in the target protein.

Ester Formation: Esterification of the hydroxyl group can be readily achieved by reacting the parent alcohol with a variety of carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. researchgate.net The choice of the ester moiety can be used to fine-tune the physicochemical properties of the resulting analog. For instance, the introduction of a small acetyl ester would have a different impact on lipophilicity and steric bulk compared to a larger benzoyl ester. Esters are also often employed as prodrugs, which can be hydrolyzed in vivo to release the active parent alcohol. nih.gov

Table 3: Examples of Ether and Ester Derivatives of a Tertiary Alcohol

| Derivative | Reagents for Synthesis (Illustrative) | Potential Change in Properties |

| Methyl Ether | Sodium hydride, Methyl iodide | Increased lipophilicity, loss of hydrogen bond donor capability |

| Phenyl Ether | Phenylboronic acid, Copper catalyst | Significant increase in steric bulk and lipophilicity |

| Acetate (B1210297) Ester | Acetic anhydride, Pyridine | Increased lipophilicity, potential for in vivo hydrolysis |

| Benzoate Ester | Benzoyl chloride, Triethylamine (B128534) | Substantial increase in steric bulk and aromatic character |

Note: This table provides illustrative examples of derivatization reactions and their potential impact on molecular properties.

Oxidation and Reduction Studies

The tertiary alcohol functionality of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols to aldehydes, ketones, or carboxylic acids. mdpi.com Strong oxidizing agents and harsh conditions would likely lead to degradation of the molecule.

Conversely, the reduction of the hydroxyl group is also not a straightforward transformation. Direct reduction of a tertiary alcohol to the corresponding alkane is a challenging chemical conversion that would require harsh reducing agents, which could potentially affect other functional groups in the molecule, such as the chloro-substituents on the benzyl ring. google.com Therefore, oxidation and reduction studies directly involving the hydroxyl group of this compound are not commonly pursued as a primary strategy for analog design. Instead, modifications focus on the other parts of the molecule as previously described.

Molecular and Cellular Level Biological Activity and Mechanistic Studies in Vitro/in Silico Focus

Target Identification and Receptor/Enzyme Binding Profiling

To determine the biological targets of a novel compound, a series of binding assays are typically employed.

Ligand Binding Assays (e.g., for GPCRs, Ion Channels, Kinases)

Ligand binding assays are a fundamental tool in pharmacology to determine the affinity of a compound for a specific receptor or enzyme. These assays measure the interaction between a labeled ligand (often radioactive or fluorescent) and its target in the presence of the unlabeled test compound. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For a compound like 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol, a broad panel of ligand binding assays against G protein-coupled receptors (GPCRs), ion channels, and kinases would be a standard initial step to identify potential biological targets. GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes and are common drug targets. nih.gov Similarly, ion channels, which regulate the flow of ions across cell membranes, and kinases, which are crucial for cell signaling, are important classes of therapeutic targets. nih.govnih.govnih.govnih.gov

No publicly available ligand binding assay data for this compound could be located.

Enzyme Inhibition Kinetics and Mechanism of Action

Should initial screening suggest that this compound interacts with an enzyme, further studies would be necessary to characterize the kinetics and mechanism of this inhibition. These studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

The data from these experiments can be used to determine key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximal velocity (Vmax). By analyzing how the inhibitor affects these parameters, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated.

No publicly available enzyme inhibition kinetic data for this compound could be located.

In Vitro Pharmacological Characterization

Following target identification, the functional consequences of the compound's interaction with its target are investigated using cell-based assays.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux)

Cell-based functional assays are designed to measure the physiological response of a cell to a compound. For example, if a compound binds to a GPCR, a reporter gene assay could be used to measure the downstream signaling of that receptor. In this type of assay, the activation of the receptor leads to the expression of a reporter gene (e.g., luciferase or beta-galactosidase), which can be easily quantified.

Calcium flux assays are another common functional assay, particularly for targets that modulate intracellular calcium levels, such as certain GPCRs and ion channels. These assays use fluorescent dyes that are sensitive to calcium concentrations to monitor changes in intracellular calcium upon compound stimulation.

No publicly available data from cell-based functional assays for this compound could be located.

Investigations into Molecular Pathways and Cellular Responses

These studies provide a more comprehensive picture of the compound's mechanism of action and its potential therapeutic or toxic effects at the cellular level.

No publicly available studies investigating the effects of this compound on molecular pathways or cellular responses could be located.

Mechanistic Insights into Molecular Interactions

Computational methods, or in silico studies, can provide valuable insights into the potential interactions between a small molecule and its biological target at the atomic level. Molecular docking simulations can predict the preferred binding orientation and affinity of a compound within the binding site of a protein. These predictions can help to rationalize structure-activity relationships and guide the design of more potent and selective analogs.

Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time and provide a more dynamic picture of the molecular interactions.

No publicly available in silico studies detailing the molecular interactions of this compound with any biological target could be located.

Allosteric Modulation Studies

Currently, there is a lack of specific research investigating the allosteric modulation properties of this compound. Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.govnih.gov This mechanism can offer therapeutic advantages, including enhanced safety and physiological tone, by modulating, rather than indiscriminately activating or inhibiting, receptor signaling. nih.gov While the pyrrolidine (B122466) scaffold is present in molecules designed as allosteric modulators for various targets, nih.gov direct studies on this compound in this context have not been reported. Future research could explore the potential for this compound to act as an allosteric modulator on various receptor systems.

Selective Agonism/Antagonism/Inhibition Studies

The selective binding of this compound to specific receptors or its ability to inhibit enzymes has not been extensively detailed in the available scientific literature. However, the pyrrolidine ring is a key structural feature in many biologically active compounds with demonstrated selective inhibitory properties. For instance, certain polyhydroxylated pyrrolidine derivatives have been identified as potent and selective inhibitors of enzymes like α-L-fucosidases. researchgate.net Additionally, novel fluoroquinolones incorporating a pyrrolidine moiety have shown potent antimicrobial activity, suggesting interactions with bacterial enzymes. nih.gov The 2,4-dichlorobenzyl group, a component of the molecule , is found in compounds with demonstrated biological activity. For example, amylmetacresol/2,4-dichlorobenzyl alcohol lozenges have shown bactericidal effects against various oropharyngeal organisms. nih.gov This suggests that the 2,4-dichlorobenzyl moiety may contribute to interactions with biological targets. Further in vitro and in silico studies are necessary to elucidate the specific agonistic, antagonistic, or inhibitory profile of this compound.

Anti-Proliferative and Cytostatic Effects in Cellular Models

The pyrrolidine scaffold is a recurring motif in a multitude of compounds investigated for their anti-proliferative and cytostatic activities against various cancer cell lines. researchgate.netnih.gov While direct studies on this compound are not prevalent, research on analogous compounds provides insights into the potential anti-cancer properties of this chemical class.

Cellular Cycle Progression Studies

Several studies on pyrrolidine derivatives have demonstrated their ability to interfere with the cell cycle progression of cancer cells. monash.eduresearchgate.net For instance, some halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce cell accumulation in the G2/M phase of the cell cycle in triple-negative breast cancer cells. nih.gov Similarly, pyrrolidine dithiocarbamate (PDTC) has been observed to cause cell cycle arrest in the S phase in small-cell lung cancer cell lines. nih.gov The precise impact of this compound on the cell cycle remains to be determined through specific experimental investigation.

Apoptosis and Necrosis Induction Mechanisms

The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. Structurally diverse 1-benzylpyrrolidin-3-ol analogues have been shown to induce apoptosis in human cancer cell lines, such as HL-60 cells, at micromolar concentrations. monash.edu The apoptotic mechanism of these analogues is suggested to involve the activation of caspase-3, a crucial protease in the apoptotic cascade. monash.edu Furthermore, some pyrrolidine derivatives have been found to induce both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells. nih.govnih.gov This involves the externalization of phosphatidylserine, reduction of mitochondrial membrane potential, and activation of caspases. nih.govnih.gov

Necrosis, another form of cell death, is characterized by cell swelling and loss of membrane integrity. nih.govmdpi.com While some preservatives have been shown to induce necrosis at high concentrations in vitro, nih.gov specific studies on the induction of necrosis by this compound are not currently available.

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of compounds containing the pyrrolidine ring and dichlorobenzyl moieties has been a subject of investigation.

Bacterial and Fungal Strain Susceptibility

The 2,4-dichlorobenzyl alcohol component of this compound is a known antiseptic. Lozenges containing amylmetacresol and 2,4-dichlorobenzyl alcohol have demonstrated in vitro bactericidal activity against a range of bacteria implicated in pharyngitis. nih.gov This includes both Gram-positive and Gram-negative species.

| Bacterial Species | Time for >3 log10 Reduction in CFUs |

|---|---|

| Streptococcus pyogenes | 1 minute |

| Haemophilus influenzae | 1 minute |

| Arcanobacterium haemolyticum | 1 minute |

| Fusobacterium necrophorum | 1 minute |

| Streptococcus dysgalactiae | 5 minutes |

| Moraxella catarrhalis | 5 minutes |

| Staphylococcus aureus | 10 minutes |

Data sourced from a study on lozenges containing amylmetacresol and 2,4-dichlorobenzyl alcohol. nih.gov

Furthermore, various synthetic pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties against both standard and resistant strains of Escherichia coli and Staphylococcus aureus. researchgate.netbiointerfaceresearch.com Some thiazole-based pyrrolidine derivatives have shown selective inhibition of Gram-positive bacteria. biointerfaceresearch.com

In terms of antifungal activity, certain metal complexes of pyrrolidone thiosemicarbazone have demonstrated significant effects against fungal species such as Aspergillus niger and Candida albicans. nih.gov A compound containing a 2,4-dichlorophenyl group linked to a triazolothiadiazole core also exhibited inhibitory activity against Candida albicans and Aspergillus niger. actascientific.com These findings suggest that this compound may warrant investigation for its potential antimicrobial properties.

Mechanism of Antimicrobial Action at the Molecular Level

The precise molecular mechanism of antimicrobial action for this compound has not been extensively elucidated in dedicated studies. However, by examining the known antimicrobial properties of its constituent chemical moieties—the 2,4-dichlorobenzyl group and the pyrrolidine ring—a putative mechanism can be inferred. The antimicrobial activity is likely a composite effect, leveraging the distinct properties of both fragments to disrupt microbial viability through a multi-pronged approach.

The 2,4-dichlorobenzyl alcohol component is a known mild antiseptic with a broad spectrum of activity against bacteria and viruses commonly associated with mouth and throat infections. chemicalbook.comwikipedia.org Its mechanism of action, though not fully understood, is believed to involve the denaturation of external microbial proteins and the disruption of their tertiary structures. chemicalbook.com This non-specific action on proteins can lead to a loss of function for essential enzymes and structural components on the microbial cell surface, contributing to cell death. This physical mode of action is characteristic of antiseptic agents. nih.gov

Pyrrolidine derivatives, on the other hand, represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial effects. nih.govnih.gov The pyrrolidine scaffold is a common feature in various natural and synthetic compounds that exhibit significant antibacterial and antifungal properties. sphinxsai.comresearchgate.net The mode of action for many pyrrolidine-containing compounds can involve the formation of hydrogen bonds through the azomethine group with the active centers of various cellular constituents, leading to interference with normal cellular processes. nih.gov

In silico and molecular docking studies of various pyrrolidine derivatives have provided further insights into their potential antimicrobial mechanisms. These studies suggest that pyrrolidine derivatives can act as inhibitors of key microbial enzymes. For instance, docking studies have shown that these compounds can bind to the active sites of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or metabolic pathways. mdpi.comtandfonline.com The interactions often involve hydrogen bonding and electrostatic forces between the pyrrolidine derivative and key amino acid residues in the enzyme's active site. nih.gov

For this compound, it is hypothesized that the lipophilic 2,4-dichlorobenzyl group facilitates the compound's penetration through the microbial cell membrane. Once inside the cell or integrated into the membrane, the compound could exert its effects in several ways. The 2,4-dichlorobenzyl moiety could disrupt membrane integrity and denature proteins, while the pyrrolidin-3-ol ring, with its potential for hydrogen bonding, could interact with and inhibit essential intracellular enzymes.

While direct experimental data for this compound is lacking, the antimicrobial activities of structurally related compounds provide some context for its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrolidine and 2,4-dichlorobenzyl derivatives against different microbial strains, as reported in the literature.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | Staphylococcus aureus | 32-512 | nih.gov |

| Pyrrolidine Derivatives | Bacillus subtilis | 32-512 | nih.gov |

| Pyrrolidine Derivatives | Escherichia coli | 32-512 | nih.gov |

| Pyrrolidine Derivatives | Klebsiella pneumoniae | 32-512 | nih.gov |

| Pyrrolidine Derivatives | Candida albicans | 32-512 | nih.gov |

| 2,3-Pyrrolidinedione Derivatives | Streptococcus mutans | Comparable to Chlorhexidine | nih.gov |

| 2,3-Pyrrolidinedione Derivatives | Candida albicans | Comparable to Chlorhexidine | nih.gov |

| Amylmetacresol/2,4-dichlorobenzyl alcohol lozenge | Streptococcus pyogenes | >99.9% reduction in CFUs in 10 min | nih.gov |

| Amylmetacresol/2,4-dichlorobenzyl alcohol lozenge | Staphylococcus aureus | >99.9% reduction in CFUs in 10 min | nih.gov |

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Requirements for Biological Activity

Systematic studies on pyrrolidine (B122466) derivatives have elucidated the importance of each component of the 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol structure for its biological activity. The pyrrolidine skeleton is a common motif in many pharmacologically active agents and serves as a versatile scaffold for designing novel bioactive compounds. nih.gov

The substitution pattern on the pyrrolidine ring is critical. In many classes of biologically active compounds, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine moiety acts as a crucial P1 fragment that binds within the S1 pocket of the enzyme. bohrium.comnih.gov The presence and position of substituents dictate the potency and selectivity. For the 3-substituted pyrrolidin-3-ol series, both the hydroxyl group and the benzyl (B1604629) group at the C3 position are fundamental.

The Pyrrolidine Ring: This core structure is prevalent in numerous natural products and pharmaceuticals, often contributing to favorable interactions with biological targets. nih.gov Its saturated, five-membered ring structure provides a defined three-dimensional geometry that can be optimized for target binding.

The 3-Hydroxyl Group: The hydroxyl (-OH) group at the C3 position can act as both a hydrogen bond donor and acceptor. This functionality is often pivotal for anchoring a ligand into the active site of a protein through specific hydrogen bonding interactions.

The 3-Benzyl Group: The benzyl substituent provides a large hydrophobic component that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets in a target protein.

The 2,4-Dichloro Substitution: The chlorine atoms on the phenyl ring significantly influence the electronic properties and steric profile of the benzyl group. As electron-withdrawing groups, they can alter the charge distribution of the aromatic ring, potentially enhancing binding affinity. nih.gov Studies on analogous structures have shown that electron-withdrawing substitutions on an aromatic ring can lead to stronger biological activity. nih.gov The specific 2,4-substitution pattern creates a distinct shape and electronic signature compared to other isomers.

The following table summarizes general SAR findings for related pyrrolidine-based compounds, providing insights into the structural requirements for activity.

| Structural Feature | Modification | Impact on Activity | Target Class Example |

| Pyrrolidine Core | Maintained as scaffold | Essential for activity | DPP-4 Inhibitors researchgate.net |

| C3-Hydroxyl Group | Removal or replacement | Often leads to decreased activity | Various |

| N-Substitution | Addition of various groups | Modulates potency and selectivity | Anticonvulsants researchgate.net |

| Aromatic Ring Substitution | Varying electron-withdrawing/donating groups | Significantly alters potency | PPARγ Agonists nih.gov |

Identification of Pharmacophores and Key Interacting Moieties

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary to ensure optimal interactions with a biological target and trigger or block its response. nih.gov For this compound, the key pharmacophoric features can be deduced from its structural components.

The essential features likely include:

A Hydrogen Bond Acceptor/Donor: The tertiary alcohol's hydroxyl group is a critical interacting moiety, capable of forming hydrogen bonds.

A Basic/Ionizable Group: The nitrogen atom in the pyrrolidine ring is a basic center that can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site.

A Hydrophobic Aromatic Feature: The 2,4-dichlorophenyl ring provides a large, hydrophobic region capable of fitting into nonpolar pockets of a target protein. nih.gov The chlorine atoms can further enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds.

The development of a predictive QSAR model is a critical step in rational drug design. basicmedicalkey.com For a series of analogs based on the 3-(benzyl)pyrrolidin-3-ol scaffold, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or EC₅₀ values). nih.govmdpi.com For instance, QSAR studies on pyrrolidine derivatives acting as neuraminidase inhibitors have shown that hydrogen bond and electrostatic factors highly contribute to their inhibitory activity. nih.gov Similarly, a robust QSAR model for pyrrolidine analogs as DPP-IV inhibitors highlighted the importance of shape, electrostatic parameters, and E-state indices in determining activity. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(SlogP) + β₂(Dipole) + β₃(Molecular_Surface_Area)

The table below shows examples of descriptors that could be used in a QSAR model for this class of compounds.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs electrostatic interactions with the target |

| Hydrophobic | SlogP (Log of Partition Coefficient) | Relates to hydrophobic interactions and membrane permeability |

| Steric/Topological | Molecular Surface Area | Influences how the molecule fits into the binding site |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to form charge-transfer complexes |

A QSAR model's utility depends on its statistical significance and predictive power, which must be rigorously validated. nih.govsemanticscholar.org Validation ensures that the model is robust and not a result of chance correlation. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. A common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is the most crucial test of a model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in its development. The predictive ability is quantified by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. bohrium.com

Statistically sound QSAR models for various pyrrolidine derivatives have been reported with strong validation metrics. For example, 3D-QSAR models for pyrrolidine-based neuraminidase inhibitors showed Q² values ranging from 0.560 to 0.611 and R² values from 0.731 to 0.830, indicating robust and predictive models. nih.gov

Conformational Analysis and its Impact on Activity

The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms. researchgate.net The specific pucker of the ring affects the relative orientation of the substituents at the C3 position. Furthermore, there is rotational freedom around the single bonds connecting the pyrrolidine ring to the benzyl group and the C3 atom to the hydroxyl group.

These different conformations (rotamers) can have varying energy levels, and only one or a small subset of low-energy conformers may be responsible for the biological activity—the so-called "bioactive conformation." nih.gov This is the specific shape the molecule must adopt to bind effectively to its biological target.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Ligand-Protein Interaction Analysis

A thorough search for studies detailing the ligand-protein interactions of 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol did not yield any specific results. Such an analysis would typically identify key amino acid residues within a protein's binding site that interact with the compound through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. However, no published research detailing these specific interactions for this compound could be located.

Prediction of Binding Modes and Affinities

Similarly, no computational studies predicting the specific binding modes or calculating the binding affinities of this compound with any biological target were found. This type of research would provide insights into the compound's potential biological activity and its potency. Information such as predicted binding energy, typically expressed in kcal/mol, is not available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic evolution of a system over time.

Conformational Landscape Analysis in Solution and at Binding Sites

No research was found that performed molecular dynamics simulations to analyze the conformational landscape of this compound. Such studies would reveal the different shapes (conformers) the molecule can adopt in various environments, like in a solvent or when bound to a protein, and the energetic favorability of these conformations.

Protein-Ligand Complex Stability and Dynamics

There are no available studies on the stability and dynamics of a protein-ligand complex involving this compound. This type of analysis would typically involve running MD simulations on the compound bound to a target protein to assess the stability of the binding pose over time, providing insights into the residence time and the strength of the interaction.

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.

A comprehensive search for quantum mechanical calculations, including DFT studies, performed on this compound yielded no specific results. Such calculations would provide detailed information on the molecule's electronic properties, such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and intermolecular interactions.

Summary Table: Availability of Computational Data for this compound

| Computational Analysis | Specific Data Available for this compound |

| 7.1. Molecular Docking Studies | |

| 7.1.1. Ligand-Protein Interaction Analysis | Not Found |

| 7.1.2. Prediction of Binding Modes and Affinities | Not Found |

| 7.2. Molecular Dynamics Simulations | |

| 7.2.1. Conformational Landscape Analysis | Not Found |

| 7.2.2. Protein-Ligand Complex Stability | Not Found |

| 7.3. Quantum Mechanical Calculations (DFT) | Not Found |

Electronic Structure Properties (e.g., HOMO-LUMO, MEP)

The electronic structure of a molecule dictates its reactivity and stability. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provide a detailed picture of the electron distribution and reactive sites.

HOMO-LUMO Analysis The HOMO and LUMO are known as frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. wikipedia.orgmuni.cz

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) The MEP is a valuable descriptor for identifying the sites of electrophilic and nucleophilic attack within a molecule. nih.gov It is visualized as a color-coded map superimposed on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the pyrrolidine (B122466) ring, and the two chlorine atoms. These areas represent the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Localized on the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms attached to the pyrrolidine ring, indicating these are the most probable sites for nucleophilic attack. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various types of spectra, which is invaluable for confirming the structure of newly synthesized compounds. ijcce.ac.irnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, the predicted shifts would help in assigning the signals to specific atoms within the complex structure.

| Atom Type | Spectroscopy | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H NMR | 7.2 - 7.5 |

| Benzylic Protons (-CH₂-) | ¹H NMR | ~2.8 - 3.0 |

| Pyrrolidine Protons | ¹H NMR | 1.5 - 3.5 |

| Hydroxyl Proton (-OH) | ¹H NMR | 2.5 - 3.0 (broad) |

| Aromatic Carbons | ¹³C NMR | 125 - 135 |

| Quaternary Carbon (C-OH) | ¹³C NMR | ~70 - 80 |

| Pyrrolidine Carbons | ¹³C NMR | 40 - 60 |

| Benzylic Carbon (-CH₂-) | ¹³C NMR | ~45 |

Infrared (IR) Spectroscopy The prediction of IR spectra involves calculating the vibrational frequencies of the molecule's bonds. ijcce.ac.ir These calculations can help identify characteristic functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Chloride | C-Cl Stretch | 1000 - 1100 |

UV-Vis Spectroscopy Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption. ijcce.ac.ir The main chromophore in this compound is the dichlorobenzyl group. It is expected to exhibit π → π* transitions characteristic of substituted benzene (B151609) rings, with absorption maxima located in the ultraviolet region.

Conformational Preference and Energy Landscapes

The biological activity of a flexible molecule is often determined by its three-dimensional conformation. nih.gov Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

The primary sources of flexibility in this compound are the puckering of the pyrrolidine ring and the rotation around the single bond connecting the benzyl (B1604629) group to the pyrrolidine ring. A potential energy surface (PES) can be generated by systematically rotating this bond and calculating the energy at each step. This landscape reveals the global minimum energy conformation and other low-energy local minima. It is anticipated that the bulky 2,4-dichlorobenzyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the pyrrolidine ring. Furthermore, the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the pyrrolidine's nitrogen atom could stabilize specific conformers.

Ligand-Based Drug Design Approaches

When the structure of a biological target is unknown, ligand-based methods can be employed to design new active molecules based on the properties of known ligands. d-nb.info this compound can serve as a template for such approaches.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation.

The key pharmacophoric features of this compound can be readily identified:

| Pharmacophore Feature | Molecular Group |

|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl Oxygen, Pyrrolidine Nitrogen |

| Hydrophobic/Aromatic (HY/AR) | 2,4-Dichlorophenyl Ring |

By aligning this molecule with other known active compounds, a common feature pharmacophore model can be developed. This model serves as a 3D query to find novel, structurally diverse compounds with the potential for similar biological activity. juniperpublishers.comnih.gov

Shape-Based and Feature-Based Virtual Screening

Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. biomedpharmajournal.org

Shape-Based Virtual Screening: This approach uses the 3D shape of this compound as a template. It identifies other molecules from a database that have a similar shape, operating on the principle that shape complementarity is a crucial aspect of molecular recognition.

Feature-Based Virtual Screening: This method utilizes the pharmacophore model derived from the target compound. The database is searched for molecules that contain the same pharmacophoric features (HBD, HBA, HY/AR) in the correct 3D arrangement. nih.gov This technique is highly effective for discovering new chemical scaffolds that retain the necessary interactions for biological activity.

Both screening strategies, using this compound as a starting point, can accelerate the discovery of new lead compounds for drug development.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals of 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol.

Two-dimensional NMR experiments are essential for mapping the intricate network of connections within a molecule. wikipedia.org By spreading signals across two frequency axes, these techniques resolve spectral overlap and reveal correlations between different nuclei. wikipedia.org For this compound, several key 2D NMR experiments would provide definitive structural proof. youtube.comscribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglongdom.org For the target molecule, COSY would reveal the spin systems within the pyrrolidine (B122466) ring, showing cross-peaks between the protons at C2, C4, and C5, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). ipb.ptcolumbia.edu HSQC is invaluable for assigning the carbon signals of the pyrrolidine ring, the benzylic methylene (B1212753) group, and the aromatic ring based on their corresponding, more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it maps long-range couplings between protons and carbons, typically over two to four bonds. ipb.ptcolumbia.eduwisc.edu This technique provides the final pieces of the structural puzzle by connecting different fragments of the molecule. Key expected HMBC correlations would include those between the benzylic protons and the pyrrolidine C3 and C2 carbons, as well as carbons in the aromatic ring, unequivocally establishing the connection between the benzyl (B1604629) group and the pyrrolidine ring at the C3 position.

The following table outlines the predicted 2D NMR correlations that would be essential for the structural confirmation of this compound.

| Experiment | Correlating Protons | Correlated Nuclei (Protons or Carbons) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H2 ↔ H2' | H4 ↔ H4', H4 ↔ H5, H4' ↔ H5 | Connectivity of protons within the pyrrolidine ring. |

| HSQC | Pyrrolidine Protons (H2, H4, H5) | Pyrrolidine Carbons (C2, C4, C5) | Direct C-H attachments in the pyrrolidine ring. |

| HSQC | Benzylic Protons (CH₂) | Benzylic Carbon (CH₂) | Direct C-H attachment of the benzylic group. |

| HSQC | Aromatic Protons (H3', H5', H6') | Aromatic Carbons (C3', C5', C6') | Direct C-H attachments in the dichlorophenyl ring. |

| HMBC | Benzylic Protons (CH₂) | C2, C3, C4 (Pyrrolidine); C1', C2', C6' (Aromatic) | Confirms the linkage between the benzyl group and the C3 position of the pyrrolidine ring. |

| HMBC | Pyrrolidine H2 Protons | C3, C4, C5 (Pyrrolidine); Benzylic CH₂ | Confirms the connectivity around the nitrogen-adjacent carbon. |

| HMBC | Aromatic H6' Proton | C1', C2', C4', C5' | Confirms the substitution pattern on the aromatic ring. |

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.gov The introduction of a bulky 3-(2,4-Dichlorobenzyl) substituent significantly influences this conformational preference. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org NOESY cross-peaks arise from dipole-dipole interactions between protons that are typically less than 5 Å apart. nanalysis.com By analyzing the pattern of NOESY correlations, the preferred three-dimensional arrangement of the molecule in solution can be determined. arxiv.orgresearchgate.net For instance, a NOESY correlation between the benzylic protons and specific protons on the pyrrolidine ring (e.g., H2 or H4) would provide direct evidence for the spatial orientation of the benzyl group relative to the ring, helping to define the dominant conformer. mdpi.com

Additionally, a detailed analysis of the proton-proton (³JHH) coupling constants within the pyrrolidine ring can provide valuable information about the dihedral angles between adjacent protons, which in turn relates to the ring's pucker and conformation. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements (typically with sub-ppm error), allowing for the unambiguous determination of a compound's elemental formula. longdom.orgpnnl.govnih.gov For this compound (C₁₁H₁₃Cl₂NO), HRMS would confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated version, [M+H]⁺) followed by collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. nih.govcore.ac.uk For the title compound, several key fragmentation pathways can be predicted:

Loss of Water: The tertiary alcohol can easily eliminate a molecule of water (H₂O, 18 Da), a common fragmentation for alcohols.

Benzylic Cleavage: Cleavage of the C-C bond between the pyrrolidine ring and the benzyl group is highly probable. This can lead to the formation of a stable 2,4-dichlorobenzyl cation or a dichlorotropylium ion (m/z 159), which often appears as a base peak for benzyl-containing compounds. researchgate.netnih.govyoutube.com

Pyrrolidine Ring Fragmentation: Cleavage can occur within the pyrrolidine ring itself, often initiated by the nitrogen atom.

The table below lists the predicted major fragments for this compound and their calculated exact masses.

| Proposed Fragment Ion | Neutral Loss | Calculated Monoisotopic Mass (m/z) |